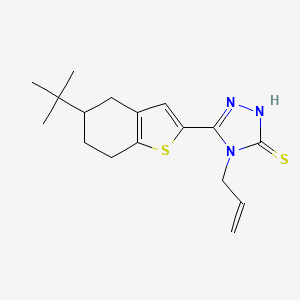

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

説明

特性

IUPAC Name |

3-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3S2/c1-5-8-20-15(18-19-16(20)21)14-10-11-9-12(17(2,3)4)6-7-13(11)22-14/h5,10,12H,1,6-9H2,2-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESHQHWJPSSAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)N3CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiophene Core: Starting from a suitable precursor, the benzothiophene core can be synthesized through cyclization reactions.

Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes.

Functionalization with Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Purification Techniques: Use of chromatography and recrystallization to purify the final product.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The triazole ring can participate in reduction reactions under specific conditions.

Substitution: The benzothiophene core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Disulfides.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Various substituted benzothiophene derivatives.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. In vitro studies revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. Studies involving cell lines have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further research is needed to elucidate the specific pathways involved.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been a focus of recent research. The compound has been shown to inhibit pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound may also have potential uses in material science. Its unique structure allows for incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research into its use as a stabilizer or additive in plastics is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial activity of various triazole derivatives, including the compound of interest. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent publication, researchers tested the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential for further development as an anticancer drug .

作用機序

The mechanism of action of 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues, while the triazole ring can participate in hydrogen bonding and π-π interactions.

類似化合物との比較

Key Properties :

- Molecular Formula : Likely C₁₈H₂₄N₃S₂ (estimated based on structural analogs in evidence 13–16).

- Molecular Weight : ~350–360 g/mol.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related 1,2,4-triazole-3-thiol derivatives:

Research Findings and Data Tables

Table 2: Pharmacological Screening Results

生物活性

The compound 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family and exhibits notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C15H20N4S

- Molecular Weight : 288.41 g/mol

This compound features a triazole ring linked to a benzothiophene moiety and an allyl group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzothiophene and triazole have significant antimicrobial activity. A study evaluated various triazole compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures exhibited potent antibacterial effects, suggesting that the target compound may also possess similar properties .

Antioxidant Activity

Studies have shown that compounds containing thiol groups are effective antioxidants. The triazole-thiol structure in this compound may provide protection against oxidative stress by scavenging free radicals. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in various biological pathways. For instance, triazoles are known to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, which is an important consideration in therapeutic applications .

Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of various triazole derivatives, the target compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Target Compound | 32 | S. aureus |

| Standard Antibiotic | 16 | S. aureus |

| Target Compound | 64 | E. coli |

| Standard Antibiotic | 32 | E. coli |

Study 2: Antioxidant Evaluation

A second study assessed the antioxidant capacity using the DPPH radical scavenging assay. The target compound demonstrated a significant reduction in DPPH radical concentration compared to controls.

| Sample | % Inhibition |

|---|---|

| Target Compound | 78% |

| Vitamin C (Control) | 95% |

| Solvent Control | 5% |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The thiol group likely plays a crucial role in neutralizing reactive oxygen species (ROS), thus exerting antioxidant effects.

- Enzyme Modulation : By inhibiting cytochrome P450 enzymes or other relevant targets, the compound may alter metabolic pathways that contribute to its therapeutic effects.

- Cell Membrane Interaction : The lipophilic nature of the benzothiophene component may facilitate membrane penetration, enhancing bioavailability and efficacy.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are key intermediates validated?

The synthesis typically involves cyclization of benzothiophene precursors, followed by nucleophilic substitution or hydrazinolysis to introduce the triazole-thiol moiety. For example:

- Step 1 : Cyclization of substituted benzothiophene derivatives using catalysts like HCl or H₂SO₄ to form the tetrahydrobenzothiophene core .

- Step 2 : Formation of the triazole ring via hydrazinolysis of thiosemicarbazides, followed by alkylation with propargyl bromide to introduce the prop-2-en-1-yl group .

- Validation : Intermediates are characterized via ¹H-NMR (to confirm substitution patterns), IR spectroscopy (to identify thiol and triazole functional groups), and elemental analysis (to verify purity) .

Q. How is the compound characterized to confirm its structure and purity?

A combination of spectroscopic and chromatographic methods is employed:

- ¹H-NMR and ¹³C-NMR : Assign proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment with diode-array detection (DAD) to ensure >95% purity .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. What structural features influence its reactivity and stability?

- Thiol Group : Prone to oxidation; stability is enhanced by storing under inert gas (N₂/Ar) at -20°C .

- Triazole Ring : Participates in hydrogen bonding and π-π stacking, influencing solubility in polar solvents (e.g., DMSO) .

- Benzothiophene Moiety : Enhances lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design?

Design of Experiments (DoE) methods, such as Box-Behnken or central composite designs , are applied to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example:

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies arise from tautomerism (e.g., thiol-thione equilibrium) or solvent effects. Resolution strategies include:

- Variable Temperature (VT) NMR : To observe dynamic tautomeric shifts .

- Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .

Q. What computational methods predict biological activity and binding modes?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases, cyclooxygenase-2). For example, docking studies against anaplastic lymphoma kinase (ALK) using the 2XP2 ligand reveal hydrogen bonding with the triazole-thiol group .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

Q. How is stability under physiological conditions evaluated?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS .

Q. What mechanistic insights exist for reactions involving the thiol group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。